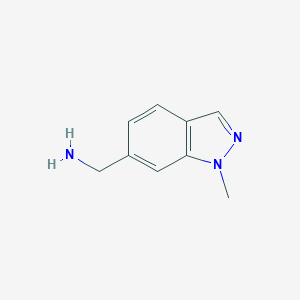

(1-methyl-1H-indazol-6-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(1-methylindazol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZPLZUVGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296402 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-31-0 | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-methyl-1H-indazol-6-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of (1-methyl-1H-indazol-6-yl)methanamine in Modern Drug Discovery

(1-methyl-1H-indazol-6-yl)methanamine is a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its rigid, bicyclic indazole core, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This compound serves as a crucial building block in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders, where it has been instrumental in the design of specific enzyme inhibitors and receptor modulators.[1] The strategic placement of the methyl group on the N1 position of the indazole ring is often critical for optimizing pharmacological activity, influencing factors such as metabolic stability and target binding affinity. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable intermediate, providing not just procedural details but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Visualizing the Synthetic Pathways

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine can be approached through two primary and logically sound strategies, each commencing from a common precursor, 1H-indazole-6-carbonitrile. The choice between these pathways may be dictated by the availability of specific reagents, scalability requirements, and the desired purity profile of the final product.

Caption: Overview of the two primary synthetic routes.

Pathway I: The Nitrile Reduction Route

This pathway is arguably the more direct approach, hinging on two principal transformations: the regioselective N-methylation of 1H-indazole-6-carbonitrile followed by the reduction of the nitrile functionality to the desired primary amine.

Step 1: N-Methylation of 1H-Indazole-6-carbonitrile

The crux of this initial step lies in achieving selective methylation at the N1 position of the indazole ring. The indazole anion is ambident, with nucleophilic character at both N1 and N2. The regiochemical outcome is highly dependent on the reaction conditions, a classic case of kinetic versus thermodynamic control.[2]

-

Thermodynamic Control for N1-Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is the thermodynamically favored isomer.[2] Reaction conditions that facilitate equilibration, such as the use of a strong, non-coordinating base in an aprotic polar solvent, will predominantly yield the desired N1-methylated product.[2][4] Sodium hydride (NaH) in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a classic choice for this transformation.[5][6] The sodium cation has a lower propensity for chelation compared to other metal ions, which can favor N2 alkylation.

-

Kinetic Control Favoring N2-Alkylation: Conversely, conditions that favor kinetic control, such as using a weaker base or a protic solvent, may lead to a higher proportion of the N2-isomer.

Experimental Protocol: N1-Methylation of 1H-Indazole-6-carbonitrile

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1H-Indazole-6-carbonitrile | 143.15 | 10.0 g | 69.8 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 3.07 g | 76.8 |

| Methyl Iodide | 141.94 | 4.8 mL (10.9 g) | 76.8 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Ethyl Acetate | 88.11 | 3 x 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indazole-6-carbonitrile (10.0 g, 69.8 mmol).

-

Add anhydrous DMF (100 mL) and stir the mixture until the starting material is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 3.07 g, 76.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt of the indazole may be observed.

-

Slowly add methyl iodide (4.8 mL, 76.8 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-1H-indazole-6-carbonitrile.

Step 2: Reduction of 1-methyl-1H-indazole-6-carbonitrile

With the methylated nitrile in hand, the final step is its reduction to the primary amine. Two robust methods are commonly employed for this transformation: reduction with a metal hydride or catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[2] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately leading to the desired amine after an aqueous workup.[2] This method is often high-yielding and proceeds under relatively mild conditions.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.41 g | 63.6 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Water | 18.02 | 2.4 mL | - |

| 15% aq. NaOH | - | 2.4 mL | - |

| Water | 18.02 | 7.2 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.41 g, 63.6 mmol) and anhydrous THF (50 mL).

-

Cool the suspension to 0 °C with an ice bath.

-

Dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous THF (100 mL) and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC/LC-MS.

-

Cool the reaction mixture to 0 °C and perform a Fieser workup by slowly and sequentially adding:

-

Water (2.4 mL)

-

15% aqueous NaOH solution (2.4 mL)

-

Water (7.2 mL) Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Add the reagents very slowly and with vigorous stirring.

-

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid through a pad of Celite®, washing the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often safer alternative to metal hydrides, particularly on a larger scale.[7] Raney Nickel is a common catalyst for this transformation, although others like palladium on carbon (Pd/C) can also be used. The reaction is typically carried out under a hydrogen atmosphere. A key consideration is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine. This can often be suppressed by the addition of ammonia to the reaction mixture.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |

| Raney Nickel (slurry in water) | - | ~1 g (catalytic) | - |

| Methanol | 32.04 | 100 mL | - |

| Ammonia (7N in Methanol) | 17.03 | 20 mL | ~140 |

| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | - |

Procedure:

-

To a hydrogenation vessel, add 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) and methanol (100 mL).

-

Add the methanolic ammonia solution (20 mL).

-

Carefully add the Raney Nickel slurry (~1 g). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 50-100 psi and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by monitoring hydrogen uptake or by LC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed by standard methods.

Pathway II: The Reductive Amination Route

This alternative pathway involves the initial conversion of the nitrile to an aldehyde, followed by reductive amination to form the target primary amine.

Step 1: Synthesis of 1-methyl-1H-indazole-6-carbaldehyde

The conversion of the nitrile to an aldehyde can be achieved using a reducing agent that stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.

Experimental Protocol: Aldehyde Synthesis

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-methyl-1H-indazole-6-carbonitrile | 157.18 | 5.0 g | 31.8 |

| DIBAL-H (1.0 M in hexanes) | 142.22 | 35 mL | 35.0 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Methanol | 32.04 | 10 mL | - |

| 1 M aq. HCl | - | 50 mL | - |

Procedure:

-

In a flame-dried, three-necked flask under nitrogen, dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 g, 31.8 mmol) in anhydrous DCM (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H solution (1.0 M in hexanes, 35 mL, 35.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by the slow addition of methanol (10 mL).

-

Allow the mixture to warm to room temperature and then add 1 M aqueous HCl (50 mL).

-

Stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-1H-indazole-6-carbaldehyde, which can be purified by column chromatography.

Step 2: Reductive Amination of 1-methyl-1H-indazole-6-carbaldehyde

Reductive amination is a powerful method for forming amines from carbonyl compounds.[8] In this step, the aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be used, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. Catalytic hydrogenation is also a viable option.[9]

Caption: The key steps in the reductive amination process.

Experimental Protocol: Reductive Amination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-methyl-1H-indazole-6-carbaldehyde | 160.18 | 4.0 g | 25.0 |

| Ammonia (7N in Methanol) | 17.03 | 50 mL | ~350 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.42 g | 37.5 |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

Dissolve 1-methyl-1H-indazole-6-carbaldehyde (4.0 g, 25.0 mmol) in the 7N solution of ammonia in methanol (50 mL) in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.42 g, 37.5 mmol) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify as necessary.

Conclusion and Outlook

Both the nitrile reduction and reductive amination pathways offer reliable and scalable methods for the synthesis of (1-methyl-1H-indazol-6-yl)methanamine. The choice of route will depend on factors such as reagent availability, safety considerations (e.g., handling of LiAlH₄ or pyrophoric catalysts), and the desired scale of the synthesis. Careful control of the initial N-methylation step is paramount to ensure the correct regiochemistry, which is fundamental to the utility of the final product in drug discovery programs. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to access this key synthetic intermediate.

References

-

Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli - ResearchGate. (URL: [Link])

-

indazole - Organic Syntheses Procedure. (URL: [Link])

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (URL: [Link])

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (URL: [Link])

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])

-

BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

-

Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - ResearchGate. (URL: [Link])

-

15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (URL: [Link])

-

One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium - NTU scholars. (URL: [Link])

-

1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (URL: [Link])

-

1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

-

Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - MDPI. (URL: [Link])

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. research.ucc.ie [research.ucc.ie]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-methyl-1H-indazol-6-yl)methanamine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, synthetic pathways, and its emerging role as a valuable building block in the design of targeted therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding patterns of purines and engage with the hinge region of protein kinases.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][3] (1-methyl-1H-indazol-6-yl)methanamine belongs to this important class of compounds, offering a strategic point of attachment for further molecular elaboration in the pursuit of novel therapeutics. Its unique structure, featuring a methyl group on the indazole nitrogen and a primary amine on a methylene linker at the 6-position, provides a distinct vector for exploring chemical space in drug design.

Chemical Structure and Properties

(1-methyl-1H-indazol-6-yl)methanamine is a substituted indazole with a molecular formula of C₉H₁₁N₃. The core of the molecule is the 1-methyl-1H-indazole system, which dictates its fundamental chemical behavior. The methanamine substituent at the 6-position is a key feature, providing a basic handle for salt formation and further chemical modifications.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (1-methyl-1H-indazol-6-yl)methanamine | |

| CAS Number | 267413-31-0 (free base) | [4] |

| 1357945-57-3 (hydrochloride salt) | [5] | |

| Molecular Formula | C₉H₁₁N₃ (free base) | [4] |

| C₉H₁₂ClN₃ (hydrochloride salt) | [5] | |

| Molecular Weight | 161.21 g/mol (free base) | [4] |

| 197.67 g/mol (hydrochloride salt) | [5] | |

| Appearance | Expected to be a solid | |

| Storage Conditions | 2-8 °C, stored under an inert atmosphere | [5] |

Structural Representation

The chemical structure of (1-methyl-1H-indazol-6-yl)methanamine is depicted below.

Figure 1: Chemical structure of (1-methyl-1H-indazol-6-yl)methanamine.

Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine is not widely documented in peer-reviewed literature with a detailed experimental protocol. However, a logical and efficient synthetic route can be devised based on established chemical transformations. The most plausible pathway involves the reduction of the corresponding nitrile, 1-methyl-1H-indazole-6-carbonitrile. This precursor is accessible through multi-step synthesis starting from commercially available materials.

Synthetic Pathway Overview

The overall synthetic strategy is outlined below. This multi-step process begins with the construction of the indazole core, followed by methylation and functional group manipulation to introduce the methanamine moiety.

Figure 2: Proposed synthetic pathway for (1-methyl-1H-indazol-6-yl)methanamine.

Experimental Protocols (Exemplary)

The following protocols are based on well-established procedures for similar chemical transformations and serve as a guide for the synthesis of (1-methyl-1H-indazol-6-yl)methanamine.

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

This step involves the N-methylation of 6-nitro-1H-indazole. The choice of methylating agent and base is crucial for regioselectivity.

-

Materials: 6-Nitro-1H-indazole, methyl iodide (CH₃I), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-nitro-1H-indazole (1.0 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 1-Methyl-1H-indazol-6-amine

The nitro group is reduced to a primary amine, typically through catalytic hydrogenation.

-

Materials: 1-Methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

To a solution of 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol, add 10% Pd/C (catalytic amount).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine.

-

Step 3 & 4: Conversion of Amine to Nitrile via Sandmeyer Reaction

The amino group can be converted to a nitrile in a two-step process involving diazotization followed by cyanation.

-

Materials: 1-Methyl-1H-indazol-6-amine, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) cyanide (CuCN).

-

Procedure:

-

Diazotization: Dissolve 1-methyl-1H-indazol-6-amine in aqueous HBr at 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent. Add the cold diazonium salt solution to the cyanide solution.

-

Warm the reaction mixture to facilitate the substitution reaction.

-

Work up the reaction by neutralizing the acid and extracting the product into an organic solvent.

-

Purify the crude 1-methyl-1H-indazole-6-carbonitrile by column chromatography.

-

Step 5: Reduction of 1-Methyl-1H-indazole-6-carbonitrile to (1-methyl-1H-indazol-6-yl)methanamine

This final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][6] Catalytic hydrogenation over Raney Nickel is another viable method.[7]

-

Materials: 1-Methyl-1H-indazole-6-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine.

-

The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

-

Purification and Characterization

Purification of the final compound can be achieved by silica gel chromatography using a polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking. For long-term storage and easier handling, the free base is often converted to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent like diethyl ether or isopropanol.

Characterization of the final product should be performed using a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretching of the primary amine.

Applications in Drug Discovery

While specific biological data for (1-methyl-1H-indazol-6-yl)methanamine is not extensively reported, its structural motifs are prevalent in compounds targeting various protein kinases. The indazole core acts as a scaffold that can form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][8] The (aminomethyl)phenyl group is a common feature in many kinase inhibitors, where the basic amine can form salt bridges with acidic residues in the active site or improve aqueous solubility.

Derivatives of 6-aminoindazoles have been investigated as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are implicated in various cancers.[8] It is plausible that (1-methyl-1H-indazol-6-yl)methanamine could serve as a key intermediate in the synthesis of novel kinase inhibitors, where the primary amine provides a versatile point for derivatization to explore structure-activity relationships and optimize pharmacokinetic properties.

Safety and Handling

Based on the hazard statements for the closely related 1-methyl-1H-indazol-6-amine, (1-methyl-1H-indazol-6-yl)methanamine should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed, cause skin irritation, and serious eye irritation.[9] A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

(1-methyl-1H-indazol-6-yl)methanamine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step sequence, relies on well-established chemical transformations. The presence of the versatile primary amine functionality on the privileged indazole scaffold makes it an attractive starting point for the development of new therapeutic agents, particularly in the area of kinase inhibition. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

National Center for Biotechnology Information. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]

-

MDPI. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. [Link]

-

PubChem. 1-methyl-1H-indazol-6-amine. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 118933-92-9|1-Methyl-1H-indazol-6-ol|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (1-methyl-1H-indazol-6-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a detailed synthetic protocol, characterization methods, and its potential as a valuable building block in the design of novel therapeutics.

Compound Identification and Physicochemical Properties

(1-methyl-1H-indazol-6-yl)methanamine is a primary amine featuring a 1-methyl-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1]

-

IUPAC Name: (1-methyl-1H-indazol-6-yl)methanamine

-

CAS Number (Free Base): 267413-31-0[2]

-

Molecular Formula: C₉H₁₁N₃

-

Molecular Weight: 161.21 g/mol

Table 1: Physicochemical Properties of (1-methyl-1H-indazol-6-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| CAS Number (Free Base) | 267413-31-0 | [2] |

| CAS Number (HCl Salt) | 1357945-57-3 | [3] |

Rationale for Synthesis: The Indazole Scaffold in Oncology

The indazole moiety is a cornerstone in the development of targeted cancer therapies. Its structural resemblance to adenine allows it to function as a "hinge-binder," effectively competing with ATP for the active site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs. The aminomethyl group at the 6-position of the indazole ring provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of (1-methyl-1H-indazol-6-yl)methanamine is therefore a key step in the generation of libraries of novel kinase inhibitors for preclinical evaluation.[1][6]

Synthetic Protocol: A Two-Step Approach from 6-Nitroindazole

A robust and efficient synthesis of (1-methyl-1H-indazol-6-yl)methanamine can be achieved in two key steps starting from commercially available 6-nitro-1H-indazole. This pathway involves an initial methylation followed by a reductive conversion of the nitro group to the aminomethyl functionality.

Workflow for the Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

Caption: Synthetic workflow for (1-methyl-1H-indazol-6-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile from 1-Methyl-6-nitro-1H-indazole

This step involves a nucleophilic aromatic substitution reaction to replace the nitro group with a nitrile.

-

Reagents and Materials:

-

1-Methyl-6-nitro-1H-indazole

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a solution of 1-methyl-6-nitro-1H-indazole in anhydrous DMSO, add sodium cyanide (1.5 equivalents).

-

Heat the reaction mixture to 150 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-methyl-1H-indazole-6-carbonitrile.[7][8]

-

Step 2: Synthesis of (1-methyl-1H-indazol-6-yl)methanamine by Nitrile Reduction

The final step involves the reduction of the nitrile functionality to the primary amine.

-

Reagents and Materials:

-

1-Methyl-1H-indazole-6-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Tetrahydrofuran (THF), anhydrous or Methanol/Ammonia

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Ice bath

-

Standard work-up and purification equipment

-

-

Procedure (using LiAlH₄):

-

Suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of 1-methyl-1H-indazole-6-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine.

-

If necessary, purify the product by silica gel column chromatography using a dichloromethane/methanol/ammonia solvent system.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized (1-methyl-1H-indazol-6-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the indazole nitrogen, the aromatic protons of the indazole ring, and the methylene protons of the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment. A reference spectrum is available for comparison.[9]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, aliphatic, and methyl carbons).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₁N₃ is m/z 162.1031.

Purity Analysis

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound. A purity of >95% is generally required for use in biological assays.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Specific Hazards:

-

Sodium Cyanide (Step 1): Highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

-

Lithium Aluminum Hydride (Step 2): Highly reactive with water and other protic solvents. Quench carefully at low temperatures.

-

-

General Handling: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.[10][11][12]

Conclusion and Future Directions

This technical guide provides a detailed and practical framework for the synthesis and characterization of (1-methyl-1H-indazol-6-yl)methanamine. The described synthetic route is efficient and scalable, providing access to a key building block for the development of novel indazole-based therapeutics.[13] The aminomethyl functionality serves as a versatile point for derivatization, enabling the exploration of a wide chemical space in the quest for potent and selective kinase inhibitors and other bioactive molecules. Future work will focus on the derivatization of this core and the biological evaluation of the resulting compounds in relevant cancer cell lines and other disease models.

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: 1H-Indazol-7-amine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Indazole.

- Achmem. (n.d.). (1-Methyl-1h-indazol-6-yl)methanamine hcl.

- United States Biological. (n.d.). 1-Methyl-1H-indazole-6-methanamine CAS: 267413-31-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Boc-6-amino-1H-indazole.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chemical-Suppliers. (n.d.). (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3.

- PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.

- ChemicalBook. (n.d.). 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR.

- ChemicalBook. (n.d.). (1-Methyl-1H-indazol-6-yl)MethanaMine(267413-31-0) 1H NMR.

- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.

- Smolecule. (n.d.). 5-bromo-6-methyl-1H-indazole-3-carbonitrile.

- Wiley-VCH. (2007).

- Benchchem. (n.d.). Biological Activity of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Review of Available Data.

- ChemShuttle. (n.d.). (1-methyl-1H-indazol-6-yl)methanamine hydrochloride.

- Supplementary Inform

- PubChem. (n.d.). 1-Methyl-1H-indazole-6-methanamine.

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

- Matrix Scientific. (n.d.). 1-methyl-1H-indazole-6-carbonitrile.

- Alchimica. (n.d.). 1-Methyl-1H-indazole-6-carbonitrile (1 x 100 mg).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. usbio.net [usbio.net]

- 3. achmem.com [achmem.com]

- 4. (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. (1-methyl-1H-indazol-6-yl)methanamine hydrochloride;CAS No.:1357945-57-3 [chemshuttle.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 267413-29-6 Cas No. | 1-methyl-1H-indazole-6-carbonitrile | Matrix Scientific [matrixscientific.com]

- 8. 1-Methyl-1H-indazole-6-carbonitrile (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 9. (1-Methyl-1H-indazol-6-yl)MethanaMine(267413-31-0) 1H NMR spectrum [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

(1-methyl-1H-indazol-6-yl)methanamine molecular weight and formula

An In-Depth Technical Guide to (1-methyl-1H-indazol-6-yl)methanamine: A Key Building Block in Modern Drug Discovery

Abstract

(1-methyl-1H-indazol-6-yl)methanamine is a pivotal heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic indazole core, substituted with a reactive aminomethyl group, renders it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and characterization, and explores its strategic application in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Core Physicochemical and Structural Properties

(1-methyl-1H-indazol-6-yl)methanamine is a derivative of indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The addition of the N-methyl and 6-aminomethyl groups provides specific vectors for chemical modification and introduces key pharmacophoric features.

The fundamental properties of the free base form of this compound are summarized below. It is also commonly supplied as a hydrochloride salt to improve stability and handling.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | PubChem[4] |

| Molecular Weight | 161.21 g/mol | PubChem[4] |

| IUPAC Name | (1-methyl-1H-indazol-6-yl)methanamine | PubChem[4] |

| CAS Number | 267413-31-0 | ChemicalBook[5] |

| Appearance | Typically an off-white to beige solid | Chem-Impex[6] |

Synthesis and Purification: A Validated Workflow

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol describes a common and reliable synthetic pathway, starting from a commercially available precursor, 1-methyl-6-nitro-1H-indazole. This approach is predicated on the well-established chemistry of nitro group reduction.[7]

Synthetic Rationale

The core principle of this synthesis is the selective reduction of a nitrile to a primary amine. This transformation is a cornerstone of medicinal chemistry for introducing a basic aminomethyl group, a common feature in bioactive molecules. The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is based on its high reactivity and efficacy in converting nitriles to amines. The subsequent workup with aqueous base is critical for quenching the reaction and isolating the product.

Detailed Experimental Protocol

Step 1: Synthesis of (1-methyl-1H-indazol-6-yl)carbonitrile This intermediate is typically prepared from the corresponding 6-bromo-1-methyl-1H-indazole via a cyanation reaction, a standard transformation in organic synthesis.

Step 2: Reduction to (1-methyl-1H-indazol-6-yl)methanamine

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve (1-methyl-1H-indazol-6-yl)carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (by volume, equal to the mass of LAH used), followed by 15% aqueous NaOH solution (same volume as water), and finally more water (3 times the initial volume of water). This specific sequence (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine.

Purification Protocol

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent the product from streaking on the silica gel.

Caption: Workflow for the synthesis and purification of (1-methyl-1H-indazol-6-yl)methanamine.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods constitute a self-validating system to verify the successful synthesis outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For a definitive structural elucidation, both ¹H and ¹³C NMR spectra should be acquired.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle sonication can be used to assist.[8]

Expected ¹H NMR Spectral Data (in CDCl₃, 500 MHz):

-

Aromatic Protons: Signals between δ 7.0-8.0 ppm corresponding to the protons on the indazole ring.

-

N-Methyl Protons: A singlet around δ 3.9-4.0 ppm integrating to 3H.[7]

-

Methylene Protons (-CH₂-): A singlet around δ 3.9-4.1 ppm integrating to 2H.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, integrating to 2H. The chemical shift can vary with concentration and solvent.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Protocol for ESI-MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Electrospray Ionization (ESI) in positive ion mode is recommended, as the amine group is readily protonated.[8]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 162.21. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Role in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone of modern medicinal chemistry, found in numerous approved drugs, including kinase inhibitors like Axitinib and Pazopanib.[1] Indazoles are often used as bioisosteres for indoles or phenols, offering a different hydrogen bonding pattern and metabolic profile.[1]

(1-methyl-1H-indazol-6-yl)methanamine serves as a critical building block for introducing this valuable scaffold into larger molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

These reactions allow for the systematic exploration of the chemical space around the indazole core, a strategy known as Structure-Activity Relationship (SAR) studies. For instance, this amine can be coupled with a carboxylic acid-bearing fragment to generate inhibitors targeting specific biological pathways, a common strategy in the development of novel cancer therapeutics.[6][9]

Caption: Role as a key building block in the synthesis of bioactive molecules via amide coupling.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazards: This compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[6]

References

-

PubChem. 1-methyl-1H-indazol-6-amine. [Link]

-

Chemical-Suppliers. (1-Methyl-1H-indazol-6-yl)methanamine HCL. [Link]

-

PubChem. 1-Methyl-1H-indazole-6-methanamine. [Link]

-

Shaikh, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

-

PubChem. 1-Methyl-1H-indazole. [Link]

-

Forbes, S. L. et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. NIH National Library of Medicine. [Link]

-

Lee, J. et al. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH National Library of Medicine. [Link]

-

Gaikwad, D. D. et al. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1-Methyl-1H-indazole-6-methanamine | C9H11N3 | CID 23000230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Methyl-1H-indazol-6-yl)MethanaMine(267413-31-0) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-METHYL-1H-INDAZOL-6-YLAMINE | 74728-65-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-indazol-6-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(1-methyl-1H-indazol-6-yl)methanamine is a substituted indazole derivative with significant potential as a scaffold and building block in medicinal chemistry and drug development. Its structural analogue, 1-methyl-1H-indazol-6-yl-amine, is recognized for its utility in synthesizing bioactive molecules, particularly for cancer and neurological disorder research[1]. Accurate structural elucidation and purity assessment are paramount for its application in regulated research environments. This guide provides a comprehensive framework for the characterization of (1-methyl-1H-indazol-6-yl)methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. It further provides detailed, field-proven protocols for acquiring and interpreting this critical data, designed for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors.

Introduction to (1-methyl-1H-indazol-6-yl)methanamine

Molecular Overview

(1-methyl-1H-indazol-6-yl)methanamine, with the molecular formula C₉H₁₁N₃, belongs to the indazole class of heterocyclic compounds.[2] The structure features a bicyclic indazole core, methylated at the N1 position, with a methanamine substituent at the C6 position. This arrangement of functional groups provides multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Molecular Properties Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | PubChem[2] |

| Molecular Weight | 161.21 g/mol | PubChem[2] |

| IUPAC Name | (1-methyl-1H-indazol-6-yl)methanamine | PubChem[2] |

| PubChem CID | 23000230 | PubChem[2] |

Scientific Rationale for Spectroscopic Analysis

In drug development and chemical synthesis, unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for further investigation. NMR and Mass Spectrometry are the cornerstone analytical techniques for this purpose.

-

NMR Spectroscopy provides unparalleled detail about the molecular skeleton, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. This allows for the precise mapping of the molecule's connectivity and constitution.

-

Mass Spectrometry delivers a precise measurement of the molecular weight and provides crucial information about the molecule's stability and fragmentation patterns, which serves as a confirmatory fingerprint.

This guide establishes the expected spectral signatures for (1-methyl-1H-indazol-6-yl)methanamine, creating a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, providing a detailed map of atomic positions within a molecule.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic effects of the heterocyclic ring and its substituents.

-

Indazole Ring Protons (H3, H4, H5, H7): These aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The H3 proton, being adjacent to the pyridine-like nitrogen (N2), is typically the most deshielded. The precise positions and splitting patterns will be dictated by their ortho, meta, and para relationships.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to N1 are expected to produce a sharp singlet signal around δ 4.0 ppm, a characteristic region for N-methyl groups on heteroaromatic systems.[4]

-

Methanamine Protons (CH₂-NH₂): The benzylic-like methylene protons (CH₂) are expected to appear as a singlet around δ 3.9-4.1 ppm. The amine protons (NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. In some cases, these protons may exchange with solvent, leading to signal broadening or disappearance.[5]

Table 1: Predicted ¹H NMR Data for (1-methyl-1H-indazol-6-yl)methanamine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H3 | ~7.9 | Singlet (s) | 1H |

| H7 | ~7.7 | Doublet (d) | 1H |

| H4 | ~7.4 | Doublet (d) | 1H |

| H5 | ~7.1 | Doublet of doublets (dd) | 1H |

| N-CH₃ | ~4.0 | Singlet (s) | 3H |

| CH₂ | ~4.0 | Singlet (s) | 2H |

| NH₂ | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms.

-

Indazole Ring Carbons: The carbons of the bicyclic system are expected to resonate in the aromatic region of δ 110-140 ppm. Quaternary carbons (C3a, C7a) will have distinct shifts from the protonated carbons.[6]

-

N-Methyl Carbon (N-CH₃): This carbon signal is anticipated in the δ 30-40 ppm range.

-

Methanamine Carbon (CH₂): The methylene carbon, being attached to an aromatic ring and a nitrogen atom, is expected around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Data for (1-methyl-1H-indazol-6-yl)methanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~140 |

| C6 | ~138 |

| C3 | ~133 |

| C3a | ~122 |

| C5 | ~121 |

| C4 | ~120 |

| C7 | ~110 |

| CH₂ | ~45 |

| N-CH₃ | ~35 |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue).[7]

-

Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

The solvent will serve as the internal lock, and residual solvent signals can be used for reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[3]

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').[8]

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed for accurate integration of all signals.

-

Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio >100:1.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (e.g., 'zgpg30').[8]

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Visualization of NMR Workflow & Structural Assignment

The following diagrams illustrate the logical flow from sample to final structure confirmation.

Caption: Logic for assigning spectral data to the molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on how the molecule fragments.

Predicted Mass Spectrum

For (1-methyl-1H-indazol-6-yl)methanamine (C₉H₁₁N₃), the exact monoisotopic mass is 161.0953 Da.

-

Molecular Ion ([M]⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z 161. This peak confirms the molecular weight.

-

Fragmentation: The molecule is expected to undergo characteristic fragmentation. The most probable fragmentation is the benzylic cleavage, resulting in the loss of the •NH₂ radical to form a stable indazolyl-methyl cation.

Table 3: Predicted Major Fragments in EI-MS

| m/z | Ion Structure | Proposed Loss |

| 161 | [C₉H₁₁N₃]⁺• | Molecular Ion |

| 160 | [C₉H₁₀N₃]⁺ | Loss of •H |

| 146 | [C₉H₁₀N₂]⁺• | Loss of •NH₂ |

| 132 | [C₈H₈N₂]⁺• | Loss of •CH₂NH₂ |

| 118 | [C₇H₆N₂]⁺• | Loss of •N-CH₃ from fragment 146 |

Visualization of Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation of the molecular ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general method using Electrospray Ionization (ESI), which is common for polar molecules amenable to analysis in drug discovery workflows. [8]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ensure the solvent is high-purity (LC-MS grade) to minimize background interference.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is recommended to form the protonated molecule [M+H]⁺ at m/z 162.

-

Infusion Method: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution MS (HRMS): For unambiguous elemental composition, utilize a high-resolution instrument (e.g., TOF or Orbitrap). This would confirm the elemental formula C₉H₁₁N₃ by matching the measured accurate mass of the [M+H]⁺ ion (162.1031) to within 5 ppm.

-

Conclusion

The structural integrity of (1-methyl-1H-indazol-6-yl)methanamine can be rigorously established through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a predictive spectral framework and robust experimental protocols essential for its synthesis and quality control. The predicted ¹H and ¹³C NMR spectra offer a detailed roadmap for peak assignment, while the predicted mass spectrum provides a clear target for molecular weight confirmation and fragmentation analysis. By adhering to these methodologies, researchers can ensure the unambiguous identification of this valuable chemical entity, facilitating its confident application in pharmaceutical research and development.

References

-

PubChem. (n.d.). 1-Methyl-1H-indazole-6-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-1H-indazole-6-methanamine | C9H11N3 | CID 23000230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An Investigator's Guide to the Solubility and Stability Profiling of (1-methyl-1H-indazol-6-yl)methanamine

Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from in vitro assay performance to in vivo pharmacokinetics and ultimate dosage form design.[1][2] Poor aqueous solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[3]

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of (1-methyl-1H-indazol-6-yl)methanamine. While this molecule, a substituted indazole, belongs to a class of compounds known for their roles in diverse therapeutic agents, specific experimental data for this entity is not broadly published.[4][5][6] Therefore, this document serves as a practical, protocol-driven manual for researchers, outlining the necessary steps to generate a robust and reliable data package for this promising compound. We will proceed from foundational property assessment to kinetic and thermodynamic solubility assays, culminating in a forced degradation study to map its stability landscape.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters provide context for experimental design and data interpretation.

Key Molecular Descriptors

(1-methyl-1H-indazol-6-yl)methanamine is a heterocyclic amine with a molecular formula of C9H11N3 and a molecular weight of 161.21 g/mol for the free base.[7] The structure features a 1-methyl-indazole core, which is an aromatic bicyclic system, and a primary aminomethyl group at the 6-position. The presence of the basic amine function is expected to be a primary determinant of its pH-dependent solubility.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C9H11N3 | PubChem CID: 23000230[7] |

| Molecular Weight | 161.21 g/mol | PubChem CID: 23000230[7] |

| pKa (Predicted) | ~8.5-9.5 (for the primary amine) | Prediction based on similar structures |

| logP (Predicted) | ~1.5-2.5 | Prediction based on similar structures |

Note: As experimental pKa and logP values are unavailable, computational prediction is a necessary first step. These predictions should be confirmed experimentally.

Experimental Determination of pKa and logP

Rationale: The ionization state (governed by pKa) and lipophilicity (measured by logP) are critical determinants of solubility and permeability. The primary amine in (1-methyl-1H-indazol-6-yl)methanamine is expected to be protonated at physiological pH, suggesting that pH will strongly influence its solubility.

Protocol for pKa Determination (Potentiometric Titration):

-

Preparation: Prepare a 1-5 mg/mL solution of the compound in a mixed solvent system (e.g., methanol/water or DMSO/water) to ensure initial solubility.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

-

Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the neutralization curve.

Protocol for logP Determination (Shake-Flask Method):

-

System Preparation: Prepare a mutually saturated system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Add a known amount of (1-methyl-1H-indazol-6-yl)methanamine to a vial containing a known ratio of the n-octanol and aqueous phases.

-

Shaking: Agitate the vial for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[8]

-

Separation: Centrifuge the vial to achieve complete phase separation.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Part 2: Aqueous Solubility Assessment

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant to early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for pre-formulation and development.[2][9][10]

Kinetic Solubility Assay

Causality: In early drug discovery, compounds are often stored in DMSO. The kinetic solubility assay mimics the process of diluting a DMSO stock solution into an aqueous buffer, as is common in high-throughput screening.[11] It measures the concentration at which a compound precipitates from a supersaturated solution, providing a rapid assessment of its solubility under non-equilibrium conditions.[9][12]

Experimental Workflow: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (HPLC-UV Method):

-

Stock Solution: Prepare a 10 mM stock solution of (1-methyl-1H-indazol-6-yl)methanamine in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock into the wells of a 96-well filter plate (e.g., Millipore MultiScreen®).[11]

-

Solubilization: Add 198 µL of the test buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Incubation: Seal the plate and shake for 2 hours at room temperature.[8]

-

Filtration: Place the filter plate on a vacuum manifold connected to a 96-well collection plate and apply vacuum to filter the samples, separating any precipitate from the saturated solution.

-

Analysis: Analyze the filtrate in the collection plate by HPLC-UV. Create a calibration curve using standards prepared by diluting the DMSO stock in a 1% DMSO/buffer mixture.

-

Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This concentration is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Causality: Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached, with excess solid material present.[3] This is a more accurate and relevant measure for formulation development as it reflects the true solubility of the most stable crystalline form.[9][10] The "shake-flask" method is the gold standard for this determination.[13]

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol (pH-Dependent Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range, such as 0.1 N HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[13]

-

Sample Preparation: Add an excess of solid (1-methyl-1H-indazol-6-yl)methanamine (e.g., 1-2 mg) to separate vials containing 1 mL of each buffer. Ensure undissolved solid remains visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 37 ± 1 °C for at least 24-48 hours.[13][14] Periodically check to ensure equilibrium has been reached (i.e., the concentration does not change between two consecutive time points, e.g., 24h and 48h).[13]

-

Separation: After incubation, remove the vials and allow the solid to settle. Separate the supernatant from the solid by centrifugation followed by filtration through a 0.22 µm filter.[14]

-

Analysis: Immediately dilute the filtrate with mobile phase to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated HPLC-UV method. The final pH of the supernatant should also be measured.[15]

-

Data Presentation: Report the thermodynamic solubility in µg/mL and µM at each final measured pH value.

| pH of Buffer | Final pH of Supernatant | Solubility (µg/mL) | Solubility (µM) |

| 1.2 (0.1 N HCl) | |||

| 4.5 (Acetate) | |||

| 6.8 (Phosphate) |

Part 3: Chemical Stability Assessment (Forced Degradation)